molecular formula C18H14S B8759595 4-Biphenylyl phenyl sulfide CAS No. 59090-57-2

4-Biphenylyl phenyl sulfide

Cat. No. B8759595
CAS RN: 59090-57-2
M. Wt: 262.4 g/mol
InChI Key: LLAVBEWIQQUQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Biphenylyl phenyl sulfide is a useful research compound. Its molecular formula is C18H14S and its molecular weight is 262.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Biphenylyl phenyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Biphenylyl phenyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

59090-57-2

Product Name

4-Biphenylyl phenyl sulfide

Molecular Formula

C18H14S

Molecular Weight

262.4 g/mol

IUPAC Name

1-phenyl-4-phenylsulfanylbenzene

InChI

InChI=1S/C18H14S/c1-3-7-15(8-4-1)16-11-13-18(14-12-16)19-17-9-5-2-6-10-17/h1-14H

InChI Key

LLAVBEWIQQUQFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)SC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Uniformly mixed were 3.0 parts of 4-bromobiphenyl, 1.7 parts of thiophenol, 2.5 parts of sodium tert-butoxide, 0.15 parts of tetrakis(triphenylphosphine)palladium, and 64.3 parts of 1-butanol, and allowed to react at 120° C. for 2 hours. The reaction solution was cooled to room temperature (about 25° C.) and then filtered. The filtrate was transferred to a rotary evaporator, and the solvent was removed by distillation, so that a red-brown, crystalline product was obtained. The product was dissolved in 70 parts of dichloromethane, and 50 parts of an aqueous saturated sodium hydrogen carbonate solution was added thereto. After washing three times by liquid-liquid separation, the dichloromethane layer was washed with 70 parts of distilled water until the pH became neutral. The dichloromethane layer was transferred to a rotary evaporator, and the solvent was removed by distillation, so that a brown, crystalline product was obtained. Twenty parts of hexane was added thereto, and the product was dispersed in hexane using an ultrasonic cleaner. The operation of standing for about 15 minutes and then removing the supernatant was repeated three times to wash the resulting solid, and the solvent was removed with a rotary evaporator, so that brown crystalline 4-(phenylthio)biphenyl was obtained in a yield of 84%. The product was identified by 1H-NMR {d6-dimethylsulfoxide, δ (ppm) 7.6-7.7 (4H, m), 7.3-7.5 (10H, m)}.
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